molecular formula C12H16O B14840344 1-Cyclopropoxy-2-ethyl-3-methylbenzene

1-Cyclopropoxy-2-ethyl-3-methylbenzene

Cat. No.: B14840344
M. Wt: 176.25 g/mol
InChI Key: VNUZHUJCRASEAL-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-ethyl-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methyl group

Preparation Methods

The synthesis of 1-Cyclopropoxy-2-ethyl-3-methylbenzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyclopropoxy-2-ethyl-3-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropoxy-2-ethyl-3-methylbenzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in the development of pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-ethyl-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to restore aromaticity .

Comparison with Similar Compounds

1-Cyclopropoxy-2-ethyl-3-methylbenzene can be compared with other benzene derivatives such as:

    1-Ethyl-2-methylbenzene: Similar in structure but lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.

    1-Cyclopropoxy-3-methylbenzene: Lacks the ethyl group, leading to variations in its chemical behavior and applications.

    1-Cyclopropoxy-2-methylbenzene:

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-cyclopropyloxy-2-ethyl-3-methylbenzene

InChI

InChI=1S/C12H16O/c1-3-11-9(2)5-4-6-12(11)13-10-7-8-10/h4-6,10H,3,7-8H2,1-2H3

InChI Key

VNUZHUJCRASEAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC2CC2)C

Origin of Product

United States

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